molecular formula C9H6Br2O B14049084 4,7-Dibromoindan-2-one

4,7-Dibromoindan-2-one

Cat. No.: B14049084
M. Wt: 289.95 g/mol
InChI Key: CWNJXWWDHPYEPT-UHFFFAOYSA-N
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Description

4,7-Dibromoindan-2-one is an organic compound with the molecular formula C9H6Br2O. It is a white to light yellow solid that is soluble in various organic solvents such as ether and ethanol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan-2-one can be synthesized from indan-2-one through a bromination reactionTypically, this reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromoindan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,7-Dibromoindan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dibromoindan-2-one is primarily based on its ability to undergo various chemical transformations. The bromine atoms in the molecule make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

  • 4,7-Dibromo-1,2,3-benzothiadiazole
  • 4,7-Dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine
  • 4,7-Dibromo-2,1,3-benzoselenadiazole

Comparison: 4,7-Dibromoindan-2-one is unique due to its indanone core structure, which imparts different reactivity and properties compared to other dibromo-substituted compounds. For instance, 4,7-dibromo-1,2,3-benzothiadiazole and 4,7-dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine are more commonly used in the synthesis of dyes and electronic materials, whereas this compound is more versatile in organic synthesis and pharmaceutical applications .

Properties

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

4,7-dibromo-1,3-dihydroinden-2-one

InChI

InChI=1S/C9H6Br2O/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2

InChI Key

CWNJXWWDHPYEPT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C(C=CC(=C21)Br)Br

Origin of Product

United States

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